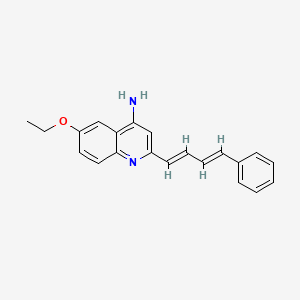
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with an ethoxy group and a phenylbuta-1,3-dienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Phenylbuta-1,3-dienyl Side Chain: The phenylbuta-1,3-dienyl side chain can be attached through a Heck reaction, which involves the coupling of a bromoquinoline derivative with a phenylbuta-1,3-diene in the presence of a palladium catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylbuta-1,3-dienyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at the 4-amino position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated phenylbuta-1,3-dienyl derivatives.
Substitution: Alkylated or acylated quinoline derivatives
Applications De Recherche Scientifique
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its conjugated system may be useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA, inhibiting the replication process, or interact with enzymes, altering their activity. The exact pathways and targets depend on the specific application and the cellular context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C21H20N2O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
6-ethoxy-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]quinolin-4-amine |
InChI |
InChI=1S/C21H20N2O/c1-2-24-18-12-13-21-19(15-18)20(22)14-17(23-21)11-7-6-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23)/b10-6+,11-7+ |
Clé InChI |
QPUOGCYSPBZBBZ-JMQWPVDRSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C(N=C2C=C1)/C=C/C=C/C3=CC=CC=C3)N |
SMILES canonique |
CCOC1=CC2=C(C=C(N=C2C=C1)C=CC=CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


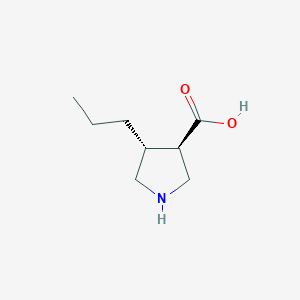

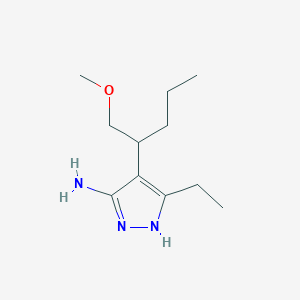
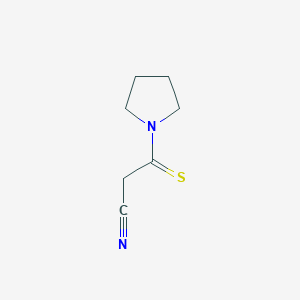
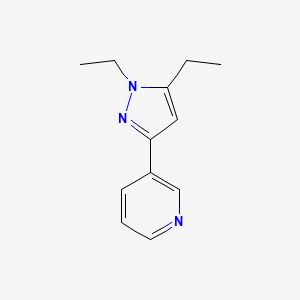
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
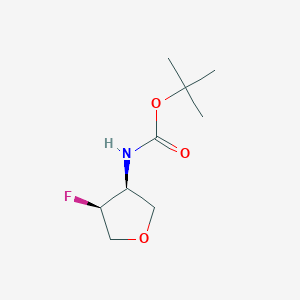
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)


![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
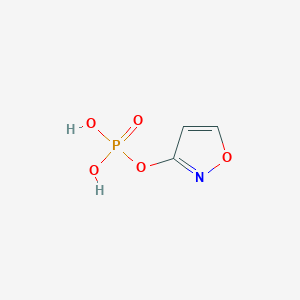
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
